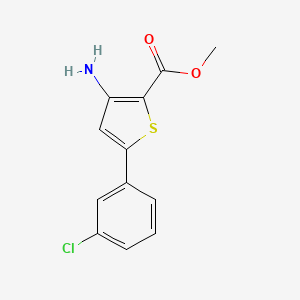

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Overview

Description

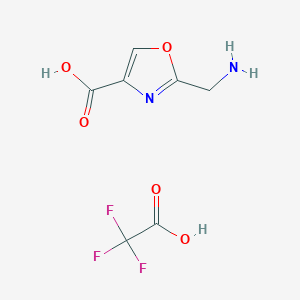

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is a compound that contains a thiophene ring and a sulfonyl amino functional group . It has a certain optical activity .

Synthesis Analysis

Thiophene derivatives, such as “this compound”, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10ClNO2S . Its InChI code is 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a predicted melting point of 152.02°C and a predicted boiling point of approximately 469.6°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the refractive index is n20D 1.63 .Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

- A study detailed a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate through straightforward halogenation, highlighting the compound's utility in synthesizing complex thiophene derivatives (Corral & Lissavetzky, 1984).

Genotoxic and Carcinogenic Potentials Assessment

- An assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including a precursor of the articaine local anesthetic, was conducted using in vitro and in silico methodologies. This study contributes to understanding the safety profile of thiophene derivatives (Lepailleur et al., 2014).

Synthesis of Thiophene Derivatives for Potential Biological Activity

- Research into the synthesis of 5-[(thiophen-3-yl)amino]-1,2,4-triazines from methyl 3-aminothiophene-2-carboxylate revealed a solvent-free reaction yielding compounds potentially relevant for biological applications (Krinochkin et al., 2021).

Explorations in Cyclization Mechanisms

- The reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones, provided insights into cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Anticancer Activity of Thiophene Derivatives

- A series of novel thiophene and benzothiophene derivatives synthesized showed potential anti-proliferative activity against various tumor cell lines, indicating the relevance of thiophene derivatives in designing anticancer agents (Mohareb et al., 2016).

One-Pot Synthesis Techniques

- A one-pot synthesis technique for tetrasubstituted thiophenes showcased an efficient and economical method for producing complex thiophene structures, which could have implications in material science and pharmaceuticals (Sahu et al., 2015).

Safety and Hazards

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties

Mode of Action

Thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Thiophene derivatives have been found to have a variety of effects depending on their specific targets .

Action Environment

The compound is stable at room temperature , which suggests it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name |

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWFUWQZRXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)

![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)